
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene: is a chlorinated aromatic compound with the molecular formula C8H5Cl5S It is characterized by the presence of five chlorine atoms and an ethylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the ethylsulfanyl group. The typical synthetic route involves:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce pentachlorobenzene.
Ethylsulfanyl Group Introduction: The pentachlorobenzene is then reacted with an ethylsulfanyl reagent, such as ethylthiol, under controlled conditions to introduce the ethylsulfanyl group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactors and specialized equipment to handle the reagents and reaction conditions safely. The process is optimized for high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove chlorine atoms or modify the ethylsulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified ethylsulfanyl compounds.
Substitution: Functionalized benzene derivatives with various substituents replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is used as a precursor in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1,2,3,4,5-Pentachloro-6-vinylsulfanylbenzene: Similar structure with a vinylsulfanyl group instead of an ethylsulfanyl group.
1,2,3,4,5-Pentachloro-6-ethylbenzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-(ethylthio)benzene: Contains an ethylthio group, which has different chemical properties compared to the ethylsulfanyl group.
Uniqueness: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is unique due to the presence of both chlorine atoms and an ethylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
77876-27-8 |
|---|---|
Fórmula molecular |
C8H5Cl5S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-ethylsulfanylbenzene |
InChI |
InChI=1S/C8H5Cl5S/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
Clave InChI |
JWLGBXBFXGWNSU-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


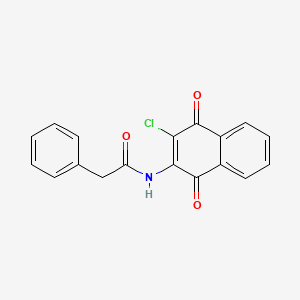
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
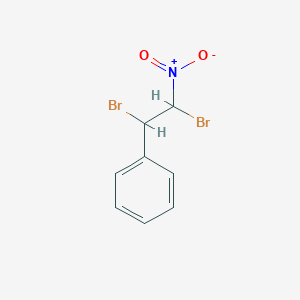
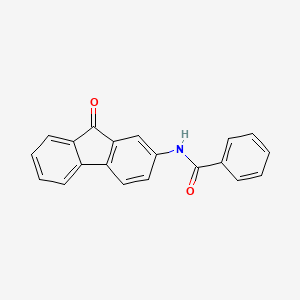
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
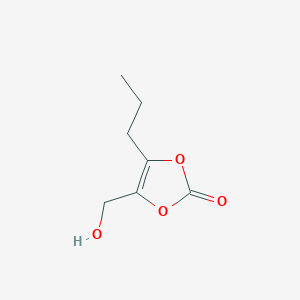

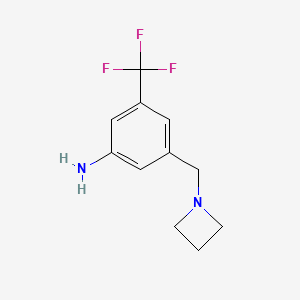

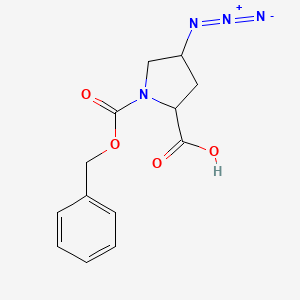
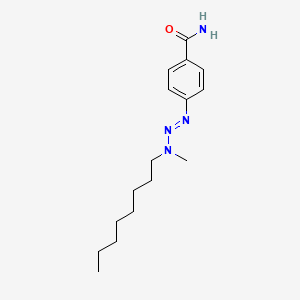
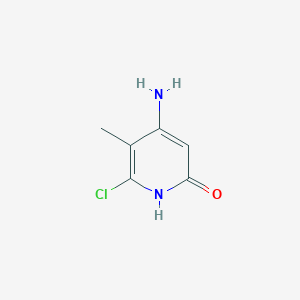
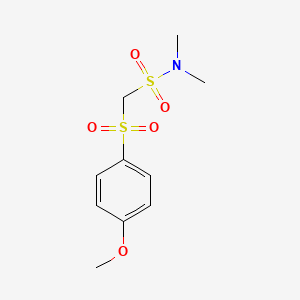
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
